N-(3,4-dihydro-2H-chromen-4-yl)-4-propan-2-yl-1,4-diazepane-1-carboxamide
Description
N-(3,4-dihydro-2H-chromen-4-yl)-4-propan-2-yl-1,4-diazepane-1-carboxamide is a complex organic compound that features a chromenyl group, a diazepane ring, and a carboxamide functional group
Properties
IUPAC Name |
N-(3,4-dihydro-2H-chromen-4-yl)-4-propan-2-yl-1,4-diazepane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-14(2)20-9-5-10-21(12-11-20)18(22)19-16-8-13-23-17-7-4-3-6-15(16)17/h3-4,6-7,14,16H,5,8-13H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQUZENBYATLCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCN(CC1)C(=O)NC2CCOC3=CC=CC=C23 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dihydro-2H-chromen-4-yl)-4-propan-2-yl-1,4-diazepane-1-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the chromenyl intermediate, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The diazepane ring is then introduced through a nucleophilic substitution reaction, followed by the formation of the carboxamide group via amide coupling reactions using reagents such as carbodiimides or acid chlorides.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dihydro-2H-chromen-4-yl)-4-propan-2-yl-1,4-diazepane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The chromenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The diazepane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxidized chromenyl derivatives, reduced diazepane derivatives, and various substituted carboxamides.
Scientific Research Applications
N-(3,4-dihydro-2H-chromen-4-yl)-4-propan-2-yl-1,4-diazepane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dihydro-2H-chromen-4-yl)-4-propan-2-yl-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chromenyl group may interact with hydrophobic pockets, while the diazepane ring can form hydrogen bonds with active site residues. This dual interaction can lead to the modulation of biological pathways, resulting in the observed pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-Dihydro-2H-chromen-4-yl)-2-(2-methylphenyl)acetamide
- (2,2-Dimethyl-3,4-dihydro-2H-chromen-4-yl)amine hydrochloride
- 2-amino-N-[(4R)-3,4-dihydro-2H-chromen-4-yl]acetamide
Uniqueness
N-(3,4-dihydro-2H-chromen-4-yl)-4-propan-2-yl-1,4-diazepane-1-carboxamide is unique due to its combination of a chromenyl group and a diazepane ring, which provides a distinct set of chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
